![molecular formula C31H40O2Sn B14250375 (4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone CAS No. 500028-11-5](/img/structure/B14250375.png)
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone is an organotin compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phenoxyphenyl group and a tributylstannyl group attached to a methanone core, making it a versatile molecule for synthetic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone typically involves a multi-step process. One common method includes the reaction of 4-phenoxybenzoyl chloride with 4-tributylstannylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form corresponding stannic compounds.
Reduction: The carbonyl group in the methanone core can be reduced to form alcohol derivatives.
Substitution: The phenoxyphenyl and tributylstannyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products
Oxidation: Stannic derivatives and phenoxyphenyl ketones.
Reduction: Alcohol derivatives of the methanone core.
Substitution: Various substituted phenoxyphenyl and stannyl derivatives.
Applications De Recherche Scientifique
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organotin chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, coatings, and other materials requiring organotin compounds.
Mécanisme D'action
The mechanism of action of (4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone is primarily based on its ability to interact with biological molecules. The tributylstannyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the phenoxyphenyl group can interact with cellular membranes, affecting membrane fluidity and function. These interactions can disrupt cellular processes, leading to antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Phenoxyphenyl)phenylmethanone: Lacks the tributylstannyl group, making it less reactive in certain chemical reactions.
(4-Phenoxyphenyl)[4-(trimethylstannyl)phenyl]methanone: Contains a trimethylstannyl group instead of a tributylstannyl group, resulting in different reactivity and biological activity.
Uniqueness
(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone is unique due to the presence of both phenoxyphenyl and tributylstannyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
500028-11-5 |
|---|---|
Formule moléculaire |
C31H40O2Sn |
Poids moléculaire |
563.4 g/mol |
Nom IUPAC |
(4-phenoxyphenyl)-(4-tributylstannylphenyl)methanone |
InChI |
InChI=1S/C19H13O2.3C4H9.Sn/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17;3*1-3-4-2;/h2-14H;3*1,3-4H2,2H3; |
Clé InChI |
WTWMOVJWNDJZNE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
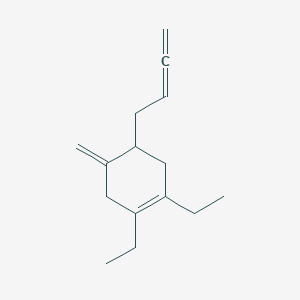
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
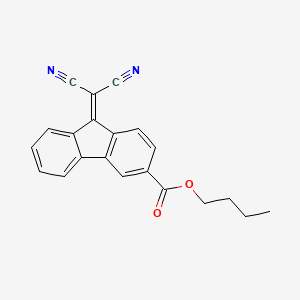

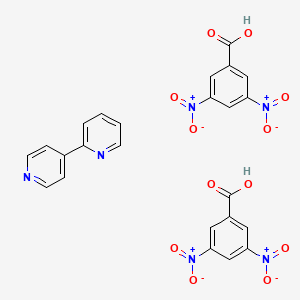
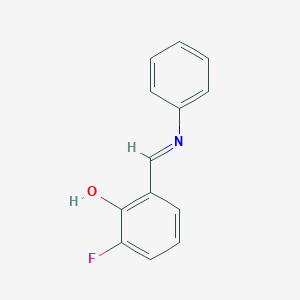
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
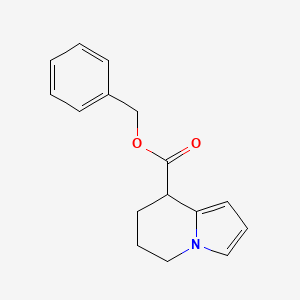

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)
![2-{[(Prop-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14250366.png)
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
